Cas no 81-84-5 (1,8-Naphthalic anhydride)

1,8-Naphthalic anhydride structure
1,8-Naphthalic anhydride structure
1,8-Naphthalic anhydride
81-84-5
C12H6O3
198.174243450165
MFCD00006925
34262
6693

1,8-Naphthalic anhydride Properties

Names and Identifiers

    • Benzo[de]isochromene-1,3-dione
    • Naphthalene-1,8-dicarboxylic anhydride
    • 1,8-naphthallic anhydried
    • 1,8-Naphthalic Anhydride
    • 1,8-dinaphthoic anhydride
    • 1,8-naphthalene dicarboxylic anhydride
    • 1,8-naphthalenedicarboxylic acid anhydride
    • 1,8-Naphthalic
    • 1,8-Naphthalic anhyd
    • 1H,3H-naphtho[1,8-cd]pyran-1,3-dione
    • naphthalene-1,8-dicarboxylic acid anhydride
    • naphthalic
    • NAPHTHALIC ANHYDRIDE
    • pakarli
    • Protect
    • protect(agrochemical)
    • PROTECT(R)
    • 1,8-Naphthalenedicarboxylic Anhydride
    • AK-968/40208880
    • PS-4566
    • BBL013053
    • STR00696
    • MFCD00006925
    • HSDB 7371
    • C12H6O3
    • EN300-19615
    • 1,8-Naphthalene dicarboxylic acid
    • Tox21_200045
    • 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione (9CI)
    • 3-oxatricyclo[7.3.1.0,]trideca-1(13),5,7,9,11-pentaene-2,4-dione
    • BDBM50146058
    • 81-84-5
    • WLN: T666 1A M CVOVJ
    • NSC-5747
    • 1,8-Naphthalic acid anhydride
    • FT-0607054
    • InChI=1/C12H6O3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6
    • AI3-09071
    • C19125
    • SCHEMBL30415
    • Naphthalenedicarboxylic-1,8-anhydride
    • LS-95107
    • 3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
    • AKOS000119799
    • 1,8-Naphthoic anhydride
    • CHEBI:82246
    • Naphthalic anhydride (7CI,8CI)
    • CAS-81-84-5
    • Naphthalic acid anhydride
    • STK301830
    • 1H,3H-Benzo[de]isochromene-1,3-dione
    • 1H,8-cd]pyran-1,3-dione
    • 3-oxatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione
    • 34314-32-4
    • Z104474468
    • UNII-32RS852X55
    • DTXCID606505
    • BRN 0153190
    • DTXSID4026505
    • EC 201-380-2
    • AC-19760
    • NSC5747
    • PD119237
    • 32RS852X55
    • Q-200092
    • 3-oxatricyclo[7.3.1.0?,??]trideca-1(13),5,7,9,11-pentaene-2,4-dione
    • 5-17-11-00492 (Beilstein Handbook Reference)
    • 3-oxatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
    • EINECS 201-380-2
    • 1,8-Naphthanoic anhydride
    • Protect (agrochemical)
    • NSC 5747
    • NCGC00248503-01
    • NCGC00257599-01
    • Q424800
    • Naphtho[1,8,8a-c,d]pyran-1,3-dione
    • 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione
    • CHEMBL316059
    • N0022
    • NAPHTHALENEDICARBOXYLIC ANHYDRIDE
    • E78956
    • F0001-2093
    • 1H,3H-Benzo[de]isochromene-1,3-dione #
    • NS00007622
    • Naphthalic anhydride (7CI, 8CI)
    • Naphthalene-2,6-dicarboxylic acid anhydride
    • Tetramethoxysilane
    • 1,8-naphthalicanhydride
    • 3-oxatricyclo[7.3.1.0,(1)(3)]trideca-1(13),5,7,9,11-pentaene-2,4-dione
    • DB-056557
    • +Expand
    • MFCD00006925
    • GRSMWKLPSNHDHA-UHFFFAOYSA-N
    • 1S/C12H6O3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6H
    • O=C1C2C3C(C=CC=2)=CC=CC=3C(=O)O1
    • 153190

Computed Properties

  • 198.03200
  • 0
  • 3
  • 0
  • 198.032
  • 15
  • 282
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 43.4A^2

Experimental Properties

  • 2.15040
  • 43.37000
  • 1.5550 (estimate)
  • decompose
  • 295.48°C (rough estimate)
  • 274°C(lit.)
  • 272 ºC
  • Pale yellow crystals
  • No boiling point, insoluble in water, ether, benzene, slightly soluble in hot ethanol, soluble in hot acetic acid.
  • Moisture Sensitive
  • 1.2571 (rough estimate)

1,8-Naphthalic anhydride Security Information

1,8-Naphthalic anhydride Customs Data

  • 29173980
  • China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,8-Naphthalic anhydride Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium bromide ,  Oxygen Catalysts: Cobalt diacetate ,  Manganese diacetate ;  105 °C
Reference
Catalytic oxidation of acenaphthene and its derivatives in acetic acid
Bukharkina, Tatiana V.; et al, Organic Process Research & Development, 2002, 6(4), 394-400

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Ethanol ;  1 - 2 min, rt → 60 °C; 1 h, 60 °C
Reference
Solvent and microwave effects on oxidation of aromatic α-diketones
Nazari, Shidokht; et al, Journal of Industrial and Engineering Chemistry (Amsterdam, 2015, 21, 198-205

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate Solvents: Ethanol ;  18 h, rt
Reference
Direct oxidative cleavage of α- and β-dicarbonyls and α-hydroxy ketones to diesters with KHSO5
Yan, Jun; et al, Journal of Organic Chemistry, 2004, 69(26), 9299-9302

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Vanadium oxide (V2O5) ,  Sulfur trioxide ,  Cesium sulfate ,  Titania ,  Cesium oxide
Reference
Method for the preparation of naphthalic anhydride by vapor-phase catalytic oxidation of acenaphthene using fluidized-bed catalysts
, Japan, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Sodium dichromate Solvents: Chlorobenzene ,  Water ;  70 - 75 °C; 15 min, 70 - 75 °C; 30 min, 75 °C → 80 °C; 4 h, 80 °C; 2 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled; 15 min, pH 2, 100 °C; 30 min; 4 h; 2 h
1.3 70 - 75 °C; 70 - 75 °C; 75 °C → 80 °C; 80 °C; 80 °C
1.4 cooled; 100 °C
1.5 pH 2
Reference
New xanthene structures
Iscrulescu, Lucian; et al, Revista de Chimie (Bucharest, 2008, 59(5), 578-581

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium dichromate Solvents: Acetic acid
Reference
1,2-Derivatives of acenaphthylene. III. Synthesis of (Z)-1,2-dibromo-1,2-dihydroacenaphthylene
Anikin, V. F.; et al, Zhurnal Organicheskoi Khimii, 1986, 22(3), 628-31

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium dichromate Solvents: Acetic acid
Reference
1,2-Derivatives of acenaphthylene. III. Synthesis of (Z)-1,2-dibromo-1,2-dihydroacenaphthylene
Anikin, V. F.; et al, Zhurnal Organicheskoi Khimii, 1986, 22(3), 628-31

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Oxygen
Reference
Synthetic photochemistry. XVIII. A sensitizer dependence in the photooxidation of indene and acenaphthylene. The occurrence of cis-1,2-glycol formation in a Rose Bengal-sensitized reaction
Hatsui, Toshihide; et al, Bulletin of the Chemical Society of Japan, 1980, 53(9), 2655-8

Synthetic Circuit 9

Reaction Conditions
Reference
Photochemical reactions of 1,8-diacetylnaphthalene and 1,3-dimethoxy-1,3-dimethyl-1H,3H-naphtho[1,8-cd]pyran
Honda, Koichi; et al, Journal of the Chemical Society, 1978, (14), 589-90

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Oxygen
Reference
Mechanistic studies on the Wolff rearrangement: the chemistry and spectroscopy of some α-keto carbenes
McMahon, Robert J.; et al, Journal of the American Chemical Society, 1985, 107(25), 7597-606

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Cyclooctane
Reference
Chemistry of diazoacenaphthenones and diazoacenaphthenes
Chang, S. J.; et al, Journal of Organic Chemistry, 1982, 47(22), 4226-34

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Formation and decomposition of N-alkylnaphthalimides: experimental evidences and ab initio description of the reaction pathways
de Barros, Teresa Cristina; et al, Journal of Physical Organic Chemistry, 2011, 24(5), 385-397

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Nitric acid ,  Water Catalysts: Acetic acid Solvents: Water
Reference
Regioselective metalation of aromatic compounds. II. Second metalation and 1-lithionapthalene and 9-lithioanthracene.
Neugebauer, Wolfgang; et al, Chemische Berichte, 1983, 116(10), 3283-92

Synthetic Circuit 14

Reaction Conditions
Reference
Acylation and halogenation of 8-hydroxyfluoranthene and a series of its derivatives
Shenbor, M. I.; et al, Voprosy Khimii i Khimicheskoi Tekhnologii, 1975, 40, 84-90

Synthetic Circuit 15

Reaction Conditions
Reference
Liquid-phase oxidation of acenaphthene with a cobalt-manganese-bromide catalyst
Digurov, N. G.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1990, 33(7), 43-7

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Butyric acid ,  Oxygen
Reference
1,8-Naphthalenecarbolactone and acenaphthenone in liquid-phase oxidation of acenaphthene to naphthalic anhydride
Tkacheva, G. D.; et al, Zhurnal Organicheskoi Khimii, 1985, 21(6), 1289-93

Synthetic Circuit 17

Reaction Conditions
Reference
Photochemical reactions of 1,8-diacetylnaphthalene and 1,3-dimethoxy-1,3-dimethyl-1H,3H-naphtho[1,8-cd]pyran
Honda, Koichi; et al, Journal of the Chemical Society, 1978, (14), 589-90

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  10 - 15 min, 75 - 80 °C
Reference
Isomerization synthesis of 2,6-naphthalene dicarboxylic acid from dipotassium 1,8-naphthalene-dicarboxylic anhydride
Wu, Guo-qiang; et al, Changchun Gongye Daxue Xuebao, 2010, 31(1), 85-89

Synthetic Circuit 19

Reaction Conditions
Reference
Manufacture of potassium 1,4-naphthoquinone-2-sulfonate from waste formed in phthalic anhydride production
, USSR, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Oxygen
Reference
Photochemical Wolff rearrangement of a triplet ground state carbene
Hayes, Richard A.; et al, Journal of the American Chemical Society, 1983, 105(26), 7786-7

Synthetic Circuit 21

Reaction Conditions
1.1 -
2.1 Reagents: Nitric acid ,  Water Catalysts: Acetic acid Solvents: Water
Reference
Regioselective metalation of aromatic compounds. II. Second metalation and 1-lithionapthalene and 9-lithioanthracene.
Neugebauer, Wolfgang; et al, Chemische Berichte, 1983, 116(10), 3283-92

Synthetic Circuit 22

Reaction Conditions
Reference
Liquid-phase oxidation of acenaphthene with a cobalt-manganese-bromide catalyst
Digurov, N. G.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1990, 33(7), 43-7

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Butyric acid ,  Oxygen
2.1 Reagents: Butyric acid ,  Oxygen
Reference
1,8-Naphthalenecarbolactone and acenaphthenone in liquid-phase oxidation of acenaphthene to naphthalic anhydride
Tkacheva, G. D.; et al, Zhurnal Organicheskoi Khimii, 1985, 21(6), 1289-93

Synthetic Circuit 24

Reaction Conditions
Reference
Liquid-phase oxidation of acenaphthene with a cobalt-manganese-bromide catalyst
Digurov, N. G.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1990, 33(7), 43-7

1,8-Naphthalic anhydride Raw materials

1,8-Naphthalic anhydride Preparation Products

1,8-Naphthalic anhydride Related Literature